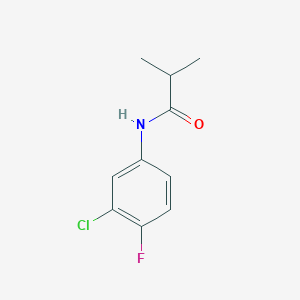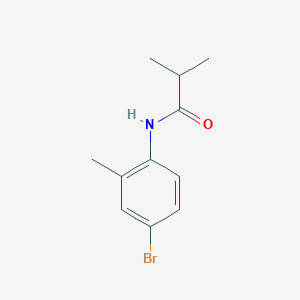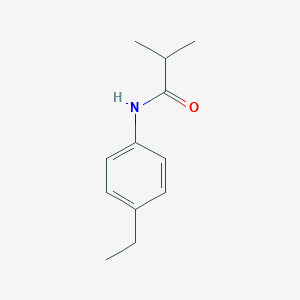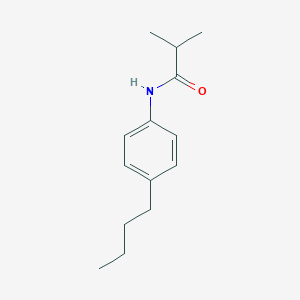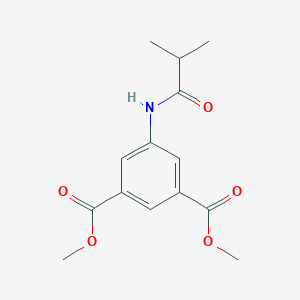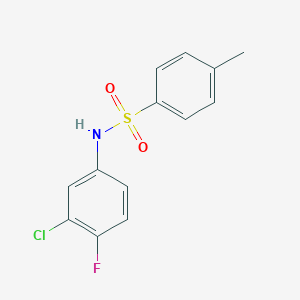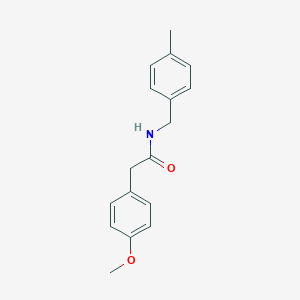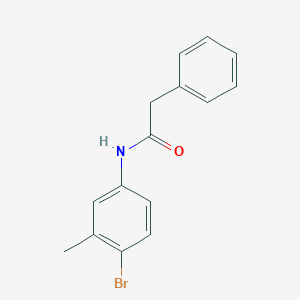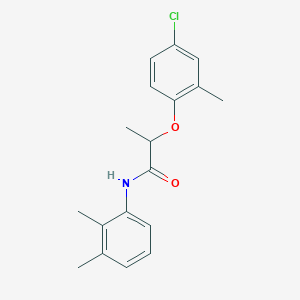
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide, commonly known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a selective herbicide that targets dicotyledonous plants while leaving monocotyledonous plants unharmed. Dicamba has been in use for over 50 years and has been a popular choice among farmers due to its effectiveness in controlling weeds.
Wirkmechanismus
Dicamba works by disrupting the growth and development of dicotyledonous plants. It does this by mimicking the natural plant hormone auxin, which is responsible for regulating plant growth. Dicamba binds to the auxin receptor in the plant, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have a low toxicity to humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if it comes into contact with them. In plants, dicamba can cause stunted growth, leaf curling, and abnormal development of reproductive structures.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide in agriculture due to its effectiveness in controlling broadleaf weeds. In lab experiments, dicamba can be used as a tool to study plant growth and development. However, it is important to note that dicamba is a potent herbicide and should be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for research on dicamba. One area of interest is the development of new formulations of dicamba that are more effective in controlling weeds while minimizing off-target movement. Additionally, research is needed to better understand the long-term effects of dicamba on soil health and the environment. Finally, there is a need for research on the development of dicamba-resistant crops to reduce the risk of off-target movement and damage to non-target plants.
Conclusion:
Dicamba is a widely used herbicide in agriculture that has been extensively studied for its effectiveness in controlling broadleaf weeds. It works by disrupting the growth and development of dicotyledonous plants and has a low toxicity to humans and animals. While dicamba has many advantages in agriculture, it is important to handle it with care and continue research to minimize off-target movement and understand its long-term effects on the environment.
Synthesemethoden
Dicamba can be synthesized through several methods, including the reaction of 2-methyl-4-chlorophenol with 2,3-dimethylphenylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. Additionally, dicamba has been found to have a low toxicity to humans and animals, making it a safe option for use in agriculture.
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-11-6-5-7-16(13(11)3)20-18(21)14(4)22-17-9-8-15(19)10-12(17)2/h5-10,14H,1-4H3,(H,20,21) |
InChI-Schlüssel |
NMFXRSBFPIBQHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




